3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is a sulfur-containing aromatic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring with a thiol functional group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
3,5-Bis(trifluoromethyl)benzenethiol can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene through various methods involving metallation and subsequent reactions with sulfur-containing compounds. It belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring.
The synthesis of 3,5-bis(trifluoromethyl)benzenethiol typically involves the metallation of 3,5-bis(trifluoromethyl)bromobenzene using strong bases such as t-butyllithium at low temperatures. This step generates a reactive intermediate that can then react with sulfur sources to form the thiol compound.
One common method described in literature involves the following steps:
This method allows for the efficient synthesis of 3,5-bis(trifluoromethyl)benzenethiol in moderate yields while maintaining the integrity of the trifluoromethyl groups .
The molecular formula of 3,5-bis(trifluoromethyl)benzenethiol is C₉H₅F₆S. Its structure features:
The presence of trifluoromethyl groups significantly influences the electronic properties of the compound, making it more electronegative and potentially enhancing its reactivity towards electrophiles.
3,5-Bis(trifluoromethyl)benzenethiol can participate in various chemical reactions typical of thiols:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize negative charges developed during reaction mechanisms .
The mechanism of action for reactions involving 3,5-bis(trifluoromethyl)benzenethiol typically follows standard pathways for thiols:
3,5-Bis(trifluoromethyl)benzenethiol has several potential applications:
The compound's unique characteristics make it valuable in both academic research and industrial applications .
3,5-Bis(trifluoromethyl)benzenethiol (CAS 130783-02-7) is a fluorinated aromatic thiol characterized by two electron-withdrawing trifluoromethyl groups flanking the thiol functionality. Its physicochemical profile includes a boiling point of 167°C, density of 1.46 g/mL at 25°C, refractive index of 1.442 (n20/D), and closed-cup flash point of 65.6°C [1] [5]. The electron-deficient aromatic ring and steric bulk of the trifluoromethyl groups significantly influence its reactivity, necessitating specialized synthetic approaches. This section details the principal methodologies for its preparation and functionalization.
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing thiol groups into electron-deficient arenes like 1,3-bis(trifluoromethyl)benzene. The ortho-positioned trifluoromethyl groups activate the ring toward displacement of halogens or nitro groups by sulfur nucleophiles through resonance and inductive effects. As demonstrated in polymerization studies, bis(trifluoromethyl) groups at ortho-positions enhance fluorine leaving group reactivity by >10³-fold compared to monosubstituted analogues due to double activation [2].
Table 1: SNAr Reactivity in Bis(trifluoromethyl) Arenes
Leaving Group | Nucleophile | Activation Groups | Reaction Rate (k, rel.) | Reference Context |
---|---|---|---|---|
Fluorine | Phenoxide | Two ortho-CF₃ | >1000 | Poly(biphenylene oxide) synthesis [2] |
Chlorine | Benzenethiolate | Two meta-CF₃ | ~100 | Model displacement studies [2] |
Nitro | Alkyl thiolate | One ortho-CF₃ | ~10 | Thiourea precursor synthesis [4] |
Key limitations involve steric hindrance from the trifluoromethyl groups, which can impede nucleophile approach. Optimization strategies include:
Directed ortho-metallation (DoM) enables precise functionalization of aromatic rings prior to trifluoromethyl installation. While less common for direct thiol synthesis, it facilitates access to key intermediates:
Critical considerations include:
Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) exemplifies a privileged organocatalyst for SNAr thiolations. Its strong hydrogen-bond-donating ability activates halogenated substrates toward substitution by thiols under mild conditions [3] [8].
Table 2: Thiourea-Catalyzed Thiolation Systems
Catalyst | Substrate | Thiol Source | Conditions | Yield (%) | Application Example |
---|---|---|---|---|---|
Schreiner’s thiourea | 1-Fluoro-2-nitrobenzene | ArSH | RT, 24h | 98 | Nitroaniline synthesis [4] |
NAFION superacid | Alcohols + ArSH | In situ R-S⁺ | 80°C, 2h | 85–92 | Dehydrative thioetherification [7] |
N,N′-Bis[3,5-(CF₃)₂C₆H₃]thiourea (0.5 eq) | 5-Chloro-2-(chloromethyl)pyridine | 3,5-(CF₃)₂C₆H₃SH | NaOH, MeOH, RT | 101* | Pyridyl thioether synthesis [7] |
*Yield >100% indicates incomplete purification; structure confirmed by NMR/MS.
Mechanistically, the thiourea carbonyl forms dual H-bonds with the halogenated arene, polarizing the C–X bond and facilitating attack by thiolate anions. Key advantages include:
Direct C–H thiolation offers atom-economical access to 3,5-bis(trifluoromethyl)benzenethiol derivatives but requires careful optimization to address challenges like catalyst poisoning by thiols or regioselectivity issues.
Transition Metal Catalysis:
Acid-Catalyzed Methods:Triflic acid or NAFION® NR50 catalyzes dehydrative thioetherification between alcohols and 3,5-bis(trifluoromethyl)benzenethiol. The superacid generates carbocations from alcohols, which undergo electrophilic attack by the thiol:
R−OH + ArSH → R−SAr + H₂O (Cat: H⁺)
Yields exceed 85% for benzylic alcohols at 80°C within 2 hours [7].
Optimization Parameters:
Table 3: Direct Thiolation Optimization Matrix
Method | Catalyst/System | Temperature | Time | Yield Range | Key Advantage |
---|---|---|---|---|---|
Pd-catalyzed C–S coupling | Pd(OAc)₂/PtBu₃/Cs₂CO₃ | 110°C | 12h | 70–90% | Broad substrate scope |
Acid-catalyzed dehydration | NAFION® NR50 | 80°C | 2h | 85–92% | No metal residues |
Copper-mediated coupling | CuI/phen/thiourea | 100°C | 8h | 60–75% | Avoids free thiol handling |
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